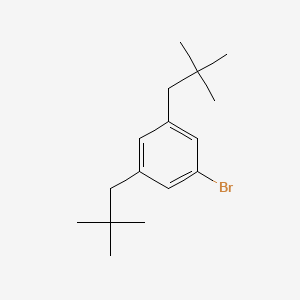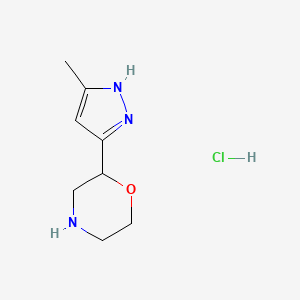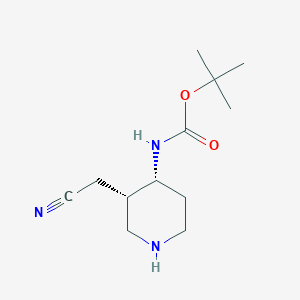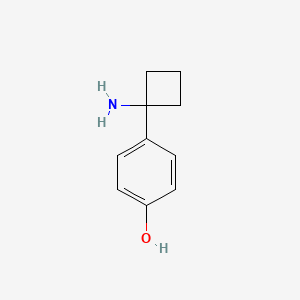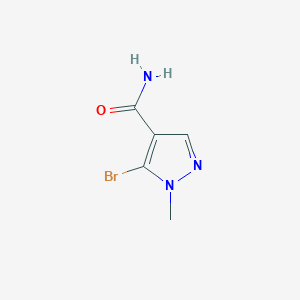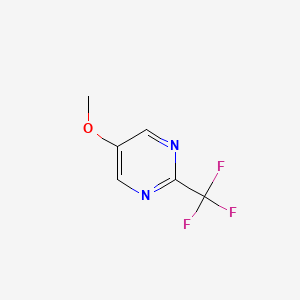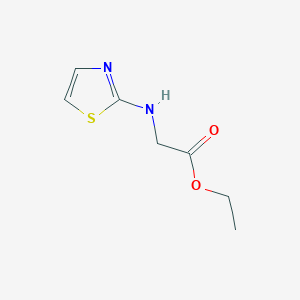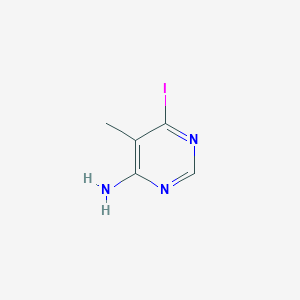
6-Iodo-5-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-5-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position of the pyrimidine ring, along with an amino group at the 4th position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methylpyrimidin-4-amine typically involves the iodination of 5-methylpyrimidin-4-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form deiodinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents under mild heating.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
Substitution: Formation of 6-substituted derivatives such as 6-azido-5-methylpyrimidin-4-amine.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated derivatives.
Coupling: Formation of biaryl or alkyne-linked derivatives.
Applications De Recherche Scientifique
6-Iodo-5-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of kinase inhibitors and antiviral drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-Iodo-5-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can target kinases involved in cell signaling pathways, thereby modulating cellular functions. The iodine atom and the amino group play crucial roles in binding to the active sites of target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-4-methylpyrimidin-2-amine: Similar structure but with different substitution pattern.
6-Bromo-5-methylpyrimidin-4-amine: Bromine instead of iodine.
6-Iodo-2-methylpyrimidin-4-amine: Methyl group at a different position.
Uniqueness
6-Iodo-5-methylpyrimidin-4-amine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Propriétés
Formule moléculaire |
C5H6IN3 |
|---|---|
Poids moléculaire |
235.03 g/mol |
Nom IUPAC |
6-iodo-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Clé InChI |
QHGXBSPGTPDNBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


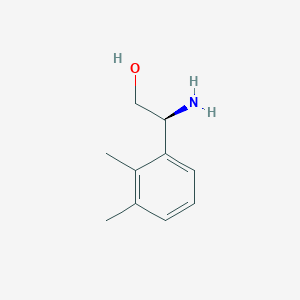
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

